molecular formula C6H11ClO2 B079668 2-(2-Chloroethyl)-1,3-dioxane CAS No. 13297-07-9

2-(2-Chloroethyl)-1,3-dioxane

Cat. No. B079668
CAS RN: 13297-07-9
M. Wt: 150.6 g/mol
InChI Key: IOEDYYKJRCADRS-UHFFFAOYSA-N
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Description

“2-Chloroethyl Vinyl Ether” is a chemical compound that is highly flammable and can be ignited under almost all ambient temperature conditions . It is insoluble in water and sinks in water . It is toxic and can cause temporary incapacitation or residual injury .


Synthesis Analysis

A novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance . Another method involves taking diglycol as the raw material to firstly react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethene, (2-chloroethoxy)-, has a formula of C4H7ClO and a molecular weight of 106.551 .


Chemical Reactions Analysis

2-Chloroethyl Vinyl Ether forms salts with strong acids and addition complexes with Lewis acids. It may react violently with strong oxidizing agents .


Physical And Chemical Properties Analysis

2-Chloroethyl Vinyl Ether is a liquid that is insoluble in water . It is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously .

Scientific Research Applications

  • Organic Synthesis : 1,3-Dioxanes, including 2-(2-Chloroethyl)-1,3-dioxane, are valuable in petrochemical production and are widely used as reagents in fine organic synthesis. Studies have shown that they easily undergo reactions of nucleophilic substitution, making them useful in stereoselective synthesis processes (Ш. Ю. Хажиев & Мухаммадалихон Авлияхонович Хусаинов, 2015).

  • Antitumor Compounds : Derivatives of 1,3-dioxane, such as those with alkyl nitrosourea, have been synthesized and studied for their antitumor properties. These compounds have shown a pronounced influence on a range of transplantable tumors (S. A. Kon’kov et al., 1998).

  • Electron Structures Study : Investigations into the three-dimensional and electron structures of 2-substituted 1,3-dioxanes, including 2-(2-Chloroethyl)-1,3-dioxane, provide insights into their geometric and energy parameters. These studies contribute to the understanding of molecular orbital theory (I. G. Bresler et al., 1987).

  • Antimuscarinic Agents : Geometric isomers of derivatives of 2-substituted 1,3-dioxanes have been designed and studied for their antimuscarinic activity, which is important in treating certain medical conditions (G. Marucci et al., 2005).

  • Environmental Contamination and Bioremediation : Studies on 1,4-Dioxane, a closely related compound, highlight its occurrence as a contaminant in groundwater and the challenges in its remediation. These findings are relevant for understanding the environmental impact and treatment strategies for related compounds like 2-(2-Chloroethyl)-1,3-dioxane (D. Adamson et al., 2014; D. Chiang & Rebecca Mora, 2014).

  • Pharmacology and Molecular Studies : The synthesis and study of derivatives of 2-substituted 1,3-dioxanes for pharmacological applications, including their molecular structures and properties, contribute to the development of new pharmaceutical agents (G. Marucci et al., 2005; E. Schacht et al., 2010).

Safety And Hazards

2-Chloroethyl Vinyl Ether is dangerous when exposed to heat, flame, or oxidizers. It is moderately toxic by ingestion and inhalation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is a need for more research on the effects of these types of compounds on human health and the environment. For example, TCEP, a common organophosphate flame retardant, has been widely detected in different environmental compartments such as the atmosphere, dust, water, sediment, and soil . At elevated levels, TCEP can cause adverse health effects on humans and aquatic life .

properties

IUPAC Name

2-(2-chloroethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEDYYKJRCADRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157882
Record name 2-(2-Chloroethyl)-1,3-dioxane
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1,3-dioxane

CAS RN

13297-07-9
Record name 2-(2-Chloroethyl)-1,3-dioxane
Source CAS Common Chemistry
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name NSC246163
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name 2-(2-chloroethyl)-1,3-dioxane
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Tsunoda, T Nishii, I Sakamoto - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 874979‐34‐7 ] C 6 H 11 ClO 4 S (MW 214.67) InChI = 1S/C6H11ClO4S/c7‐12(8,9)5‐2‐6‐10‐3‐1‐4‐11‐6/h6H,1‐5H2 InChIKey = ZNWDPDXGFDWVFA‐UHFFFAOYSA‐N (reagent …
Number of citations: 0 onlinelibrary.wiley.com
M Protiva, J Jílek, I Červená, J Pomykáček… - Collection of …, 1986 - cccc.uochb.cas.cz
1-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine (VI) was used to prepare a new group of potential noncataleptic neuroleptic agents. Addition of acrylonitrile and …
Number of citations: 7 cccc.uochb.cas.cz
J Jílek, M Rajšner, V Valenta, M Borovička… - Collection of …, 1990 - cccc.uochb.cas.cz
Reaction of N-(1-(2-phenylethyl)-4-piperidinyl)propionanilide (I) with phosphorus pentasulfide gave the thioamide VI. Acylation of N-(1-(2-phenylethyl)-4-piperidinyl)aniline with 2-(…
Number of citations: 8 cccc.uochb.cas.cz
I Sakamoto, N Izumi, T Yamada, T Tsunoda - Organic Letters, 2006 - ACS Publications
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride was synthesized and used as a new versatile sulfonating agent for amines. Primary and secondary amines were sulfonated very easily …
Number of citations: 20 pubs.acs.org
PA Worthington - Pesticide science, 1991 - Wiley Online Library
Triazole and imidazole compounds are important both as pharmaceutical and agrochemical fungicides. It has been demonstrated that they exhibit this activity because they inhibit the …
Number of citations: 53 onlinelibrary.wiley.com

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